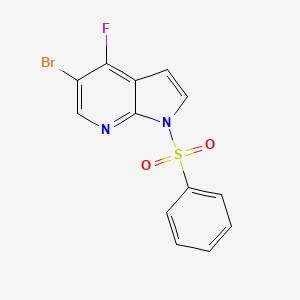

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

説明

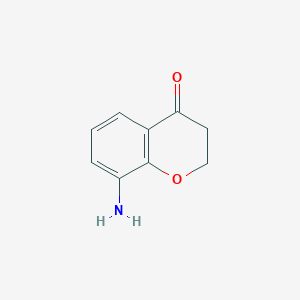

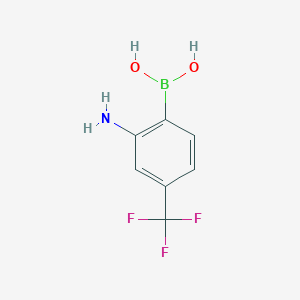

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, also known as BFP-7, is an organofluorine compound which has been the subject of a number of scientific studies for its potential applications in a range of fields. It is a heterocyclic aromatic compound with a unique set of physical and chemical properties that make it an attractive target for research. BFP-7 has been studied for its potential use in pharmaceuticals, industrial catalysts, and biocatalysis, among other applications.

科学的研究の応用

Development of New Reagents

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), akin to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is a new fluorosulfonylation reagent, notable for its unique structure with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It's been employed as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolkit. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offers a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Synthesis of Multi-Aryl 7-Azaindoles

Pd-catalyzed synthesis of multi-aryl 7-azaindoles, utilizing sequential arylation of a structurally similar compound, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine, has been established. This synthesis process, yielding tetra-aryl 7-azaindoles, is notable for its chemoselective nature and its potential application in creating sterically encumbered compounds. Moreover, the resultant tetra-aryl 7-azaindoles exhibit aggregate induced emission (AIE), positioning them as promising candidates for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Synthesis of Highly Substituted 7-Azaindoles

A method for synthesizing highly substituted 7-azaindoles from substituted 2-fluoropyridines involves C3-metalation and 1,4-addition to nitroolefins to produce substituted 2-fluoro-3-(2-nitroethyl)pyridines. A sequence of oxidative Nef reaction/reductive amination/intramolecular SNAr, followed by regioselective electrophilic C5-substitution (e.g., bromination or nitration) and subsequent in situ oxidation, yields these functionalized 7-azaindoles with high overall efficiency (Nuhant et al., 2015).

Crystal Structure and Molecular Studies

5-Bromo-7-azaindole (5Br7AI), sharing structural similarities with 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, has been studied for its crystal and molecular structure, vibrational spectra, and theoretical molecular structures. The crystal structure analysis revealed a centrosymmetric dimer formation through dual and nearly linear N–H⋅⋅⋅N hydrogen bonds. These studies are crucial for understanding the molecular behavior and potential applications in various fields, including drug design and material science (Morzyk-Ociepa et al., 2015).

特性

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)

![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)